molecular formula C5H11Cl2N5 B11925066 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride

5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride

Cat. No.: B11925066
M. Wt: 212.08 g/mol
InChI Key: RRHFWLWUPKMTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride: is an organic compound with the molecular formula C5H11Cl2N5 and a molecular weight of 212.08 g/mol . It belongs to the class of aminopyrimidines, which are characterized by the presence of an amino group attached to a pyrimidine ring. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride typically involves the reaction of 2,4-diaminopyrimidine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization and filtration processes to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the development of new materials with specific chemical properties .

Biology: In biological research, this compound is used to study the interactions between pyrimidine derivatives and biological macromolecules. It is also used in the synthesis of nucleoside analogs for antiviral and anticancer research .

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, thereby exerting its effects on cell proliferation .

Comparison with Similar Compounds

Uniqueness: 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C5H11Cl2N5

Molecular Weight

212.08 g/mol

IUPAC Name

5-(aminomethyl)pyrimidine-2,4-diamine;dihydrochloride

InChI

InChI=1S/C5H9N5.2ClH/c6-1-3-2-9-5(8)10-4(3)7;;/h2H,1,6H2,(H4,7,8,9,10);2*1H

InChI Key

RRHFWLWUPKMTTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)N)N)CN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.